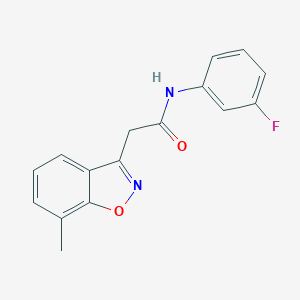

N-(3-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluorophenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as Fluorophenylbenzoisoxazole (FPBI), is a chemical compound that has gained attention in the scientific community due to its potential applications in neuropharmacology. FPBI is a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), a protein responsible for the uptake and storage of glutamate in synaptic vesicles.

Mécanisme D'action

FPBI binds to the luminal domain of VGLUT1, preventing the uptake of glutamate into synaptic vesicles. This results in a decrease in the amount of glutamate released into the synaptic cleft, leading to a reduction in excitatory synaptic transmission. FPBI has been shown to be selective for VGLUT1, with no significant effect on VGLUT2 or VGLUT3.

Biochemical and Physiological Effects:

FPBI has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating a decrease in glutamate release. This effect is reversible upon washout of FPBI, indicating that the compound does not permanently damage the synaptic machinery. FPBI has also been shown to reduce the release of dopamine and serotonin in the striatum and prefrontal cortex, suggesting a broader impact on neurotransmitter systems.

Avantages Et Limitations Des Expériences En Laboratoire

FPBI has several advantages as a research tool. It is a potent and selective inhibitor of VGLUT1, allowing for precise manipulation of glutamate release in specific brain regions. FPBI is also reversible, allowing for washout experiments to confirm the specificity of the compound. However, FPBI has some limitations. It has a short half-life in vivo, requiring frequent dosing to maintain its effects. Additionally, its selectivity for VGLUT1 may limit its use in studying other glutamate transporters.

Orientations Futures

FPBI has several potential future directions in the field of neuropharmacology. One potential application is in the treatment of neurological disorders characterized by excessive glutamate release, such as epilepsy and ischemia. FPBI may also be useful in investigating the role of VGLUT1 in synaptic plasticity and learning and memory. Future studies may also investigate the effects of FPBI on other neurotransmitter systems, such as GABA and acetylcholine. Finally, the development of more potent and selective inhibitors of VGLUT1 may lead to the discovery of novel therapeutic targets for neurological disorders.

Méthodes De Synthèse

The synthesis of FPBI involves the reaction of 3-fluoroaniline with 7-methyl-1,2-benzisoxazole-3-carboxylic acid, followed by the activation of the resulting carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification by column chromatography. The synthesis of FPBI has been reported in several scientific articles, and the purity and yield of the product have been optimized.

Applications De Recherche Scientifique

FPBI has been used in several studies to investigate the role of VGLUT1 in synaptic transmission and plasticity. VGLUT1 is predominantly expressed in glutamatergic neurons, and its inhibition by FPBI leads to a decrease in glutamate release and a reduction in excitatory synaptic transmission. This effect has been observed in several brain regions, including the hippocampus, striatum, and prefrontal cortex. FPBI has also been shown to modulate the release of dopamine and serotonin, suggesting a broader impact on neurotransmitter systems.

Propriétés

Formule moléculaire |

C16H13FN2O2 |

|---|---|

Poids moléculaire |

284.28 g/mol |

Nom IUPAC |

N-(3-fluorophenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |

InChI |

InChI=1S/C16H13FN2O2/c1-10-4-2-7-13-14(19-21-16(10)13)9-15(20)18-12-6-3-5-11(17)8-12/h2-8H,9H2,1H3,(H,18,20) |

Clé InChI |

VJPVMCGWCOGJCC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC=C3)F |

SMILES canonique |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)

![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)

![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)

![methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)

![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)

![4-[6-(1,2-Benzisoxazol-3-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286654.png)